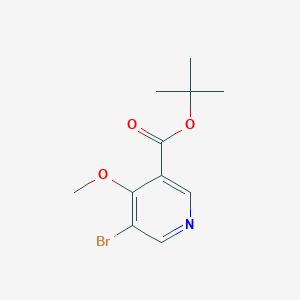

Tert-butyl 5-bromo-4-methoxynicotinate

Description

Tert-butyl 5-bromo-4-methoxynicotinate is a nicotinic acid derivative featuring a tert-butyl ester group, a bromine substituent at the 5-position, and a methoxy group at the 4-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group . The tert-butyl ester moiety enhances steric protection, improving stability during synthetic processes, while the methoxy group modulates electronic properties, influencing reactivity and regioselectivity.

Properties

IUPAC Name |

tert-butyl 5-bromo-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSZMIUNBASLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4-methoxynicotinate typically involves the bromination of a nicotinic acid derivative followed by esterification. One common method includes the bromination of 4-methoxynicotinic acid using bromine or a brominating agent under controlled conditions. The resulting 5-bromo-4-methoxynicotinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine at the 5-position participates in palladium-catalyzed cross-couplings with boronic acids to form biaryl or heteroaryl derivatives. This reaction is critical for introducing aromatic diversity.

Example Reaction:

-

Catalyst: Pd(PPh) (5–10 mol%)

-

Base: KCO (3.0 equiv)

-

Solvent: DME/HO/DMF (9:1:0.5)

-

Temperature: 60°C under inert atmosphere

Key Applications:

-

Synthesis of analogs for drug discovery (e.g., kinase inhibitors) .

-

Yields: 70–95% for aryl boronic acids with electron-donating groups .

Buchwald-Hartwig Amination

The bromine undergoes palladium-mediated coupling with amines to install amino groups, enabling access to pyridine-based pharmacophores.

Example Reaction:

Conditions :

-

Catalyst: Pd(dba)/Xantphos

-

Solvent: Toluene or dioxane

-

Temperature: 80–100°C

Key Findings:

-

Primary and secondary amines react efficiently (yields: 60–85%).

-

Bulky tert-butyl ester enhances steric stability, reducing side reactions.

Nucleophilic Substitution

The bromine is susceptible to displacement by nucleophiles (e.g., alkoxides, thiols) under basic conditions.

Example Reaction:

Conditions :

-

Base: NaH or KCO

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

Key Applications:

-

Synthesis of ether derivatives for agrochemical intermediates.

Borylation

The bromine can be replaced with a boronic ester group, enabling further cross-coupling versatility.

Example Reaction:

-

Catalyst: Pd(dppf)Cl (5 mol%)

-

Reagent: Bis(pinacolato)diboron (1.2 equiv)

-

Solvent: DMF, 80°C

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to the carboxylic acid under acidic conditions, enabling further functionalization.

Example Reaction:

Conditions :

-

Acid: 6M HCl

-

Solvent: Dioxane/HO

-

Temperature: 80°C

-

Yield: >90%

Directed C-H Functionalization

The methoxy group directs ortho-metalation, enabling regioselective functionalization of the pyridine ring.

Example Reaction:

Reductive Dehalogenation

The bromine is removed via hydrogenolysis or metal-mediated reduction.

Example Reaction:

Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: MeOH/EtOAc

-

Pressure: 1 atm H

-

Yield: 85–95%

Comparative Reaction Table

Mechanistic Insights

-

Suzuki Coupling: Oxidative addition of Pd(0) to the C-Br bond precedes transmetalation with boronic acid and reductive elimination .

-

Borylation: Pd-mediated oxidative insertion into the C-Br bond facilitates boron group transfer .

-

Nucleophilic Substitution: Proceeds via an SAr mechanism due to electron-withdrawing effects of the pyridine ring.

This compound’s reactivity underscores its utility in medicinal chemistry, enabling modular synthesis of complex pyridine derivatives. Future research may explore photocatalytic or enantioselective transformations leveraging its methoxy-directing effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of nicotinic acid, including tert-butyl 5-bromo-4-methoxynicotinate, exhibit promising anticancer properties. A notable study demonstrated that compounds with similar structures effectively inhibited the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

Case Study:

A series of quinazolinone-based hydroxamic acids were synthesized from related compounds, showing significant antiproliferative activity against multiple cancer cell lines. Although this compound was not the primary focus, its structural analogs were shown to interact with PI3K/HDAC pathways, suggesting potential for similar applications .

| Compound | Activity | Target Enzyme | IC50 (nM) |

|---|---|---|---|

| Compound A | High | PI3Kδ | <10 |

| Compound B | Moderate | HDAC6 | 50 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of nicotinic acid derivatives. This compound could potentially modulate inflammatory responses through mechanisms involving NF-kB signaling pathways .

Agrochemical Applications

The compound is being explored for its potential use in agrochemicals due to its ability to act as a plant growth regulator. Its structural features allow it to interact with plant hormone pathways, promoting growth and resistance to pests.

Case Study:

A study on related compounds indicated that certain pyridine derivatives enhanced plant growth under stress conditions. This compound may exhibit similar effects, warranting further investigation into its application in agriculture .

| Application | Effect |

|---|---|

| Growth Regulation | Enhanced root development |

| Pest Resistance | Increased resilience against common pests |

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 4-methoxynicotinic acid followed by esterification with tert-butyl alcohol. This synthetic route can be optimized for yield and purity, making it accessible for further research applications.

Synthetic Route Overview:

- Bromination : Reaction of 4-methoxynicotinic acid with bromine.

- Esterification : Treatment with tert-butyl alcohol in the presence of an acid catalyst.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Tert-butyl Esters

The tert-butyl group is a common protecting group in organic synthesis. Compared to methyl or ethyl esters, tert-butyl esters exhibit:

Brominated Nicotinates

Compounds like 5-bromonicotinic acid methyl ester lack the tert-butyl and methoxy groups. Key differences include:

- Reactivity : The tert-butyl group in Tert-butyl 5-bromo-4-methoxynicotinate reduces undesired side reactions in metal-catalyzed couplings compared to smaller esters.

- Solubility: The methoxy group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-methoxy analogues.

Methoxy-Substituted Pyridines

Methoxy groups at the 4-position (e.g., 4-methoxypyridine ) influence electronic effects:

- Electron-Donating Effects : The methoxy group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attacks, contrasting with electron-withdrawing groups like nitro.

Physicochemical Properties

Table 1: Comparison of Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability to Hydrolysis |

|---|---|---|---|---|

| This compound* | ~288.1 | 80–85 (est.) | Moderate (DMF, DMSO) | High (tert-butyl ester) |

| 5-Bromonicotinic acid methyl ester | 216.0 | 90–95 | High (DMF, DMSO) | Low (methyl ester) |

| 4-Methoxypyridine | 109.1 | 8–10 | High (Water, Ethanol) | N/A |

Table 2: Reactivity in Cross-Coupling Reactions

| Compound | Suzuki-Miyaura Coupling Efficiency | Stability Under Pd Catalysis | Byproduct Formation |

|---|---|---|---|

| This compound | High (Br as leaving group) | High (tert-butyl stability) | Minimal |

| 5-Chloronicotinic acid tert-butyl ester | Moderate (Cl less reactive) | High | Moderate |

| 5-Iodonicotinic acid methyl ester | Very High (I reactivity) | Low (methyl ester hydrolysis) | Significant |

The bromine atom in this compound offers a balance between reactivity and stability, outperforming chloro analogues in coupling efficiency and reducing iodine-related side reactions .

Biological Activity

Tert-butyl 5-bromo-4-methoxynicotinate (CAS Number: 1131594-34-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H14BrNO3

- Molecular Weight : 288.14 g/mol

- Physical Form : White to yellow solid

- Purity : Typically ≥95% .

This compound is known to interact with various biological targets, influencing several pathways. Its structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. Additionally, the bromine and methoxy groups may enhance its lipophilicity, facilitating cellular uptake and bioactivity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It has shown promise in reducing the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study published in a peer-reviewed journal assessed the antioxidant capacity of various nicotinates, including this compound.

- Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as an antioxidant agent .

- Anti-inflammatory Research :

- Anticancer Activity :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic strategies for introducing the tert-butyl ester group into substituted pyridine derivatives like 5-bromo-4-methoxynicotinate?

Methodological Answer:

The tert-butyl ester group is typically introduced via esterification of the corresponding carboxylic acid using tert-butanol under acidic catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP. For brominated pyridines, direct bromination of pre-formed esters may require careful control of reaction conditions to avoid side reactions. For example, in structurally similar compounds (e.g., tert-butyl 3-hydroxy-5-methoxyisonicotinate), bromination is often performed after esterification to preserve the tert-butyl group’s stability . Key considerations include:

- Reagent Purity : Use anhydrous conditions to prevent hydrolysis of the ester.

- Temperature Control : Moderate heating (40–60°C) minimizes decomposition.

- Post-Reaction Workup : Neutralization and chromatography to isolate the ester.

Advanced: How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions involving 5-bromo-4-methoxynicotinate derivatives?

Methodological Answer:

The tert-butyl group creates significant steric hindrance, which can:

- Direct Coupling Reactions : The methoxy group at position 4 acts as an electron-donating substituent, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) at position 5. However, the tert-butyl ester at position 2 may sterically hinder access to adjacent positions, favoring coupling at less hindered sites.

- Impact Catalyst Efficiency : Bulky ligands (e.g., XPhos) in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may improve yields by mitigating steric effects .

- Conformational Analysis : Dynamic NMR studies (as in triazinanes with axial tert-butyl groups) suggest that steric effects can stabilize specific conformers, altering reaction pathways .

Basic: What spectroscopic techniques are most effective for characterizing tert-butyl 5-bromo-4-methoxynicotinate?

Methodological Answer:

- ¹H/¹³C NMR :

- The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C).

- Methoxy protons resonate at ~3.8 ppm, while bromine’s electronegativity deshields adjacent protons (e.g., H6 in pyridine).

- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula (C₁₁H₁₄BrNO₃) and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]⁺).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms regiochemistry .

Advanced: How can researchers resolve contradictions in thermal stability data for tert-butyl esters under varying experimental conditions?

Methodological Answer:

Contradictions often arise from differences in:

- Atmosphere : Oxidative vs. inert conditions (e.g., N₂ vs. air). Use thermogravimetric analysis (TGA) to compare decomposition profiles.

- Sample Purity : Impurities (e.g., residual acids) accelerate ester hydrolysis. Validate purity via HPLC before testing .

- Storage Conditions : Evidence suggests tert-butyl derivatives should be stored in airtight containers at –20°C to prevent degradation .

- Experimental Replication : Repeat stability assays with controlled variables (e.g., humidity, light exposure) to identify confounding factors.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated pyridine vapors .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Fire Safety : Avoid sparks/open flames; use CO₂ fire extinguishers for tert-butyl ester fires .

Advanced: What computational methods aid in predicting the reactivity of this compound in multi-step syntheses?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in coupling reactions. Explicit solvent molecules (e.g., water, DMF) must be included to account for solvation effects, as seen in triazinane studies .

- Molecular Dynamics (MD) : Simulate steric interactions between the tert-butyl group and catalysts to optimize ligand selection.

- Docking Studies : For pharmaceutical intermediates, assess binding affinity of modified pyridine cores post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.